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Compound of Interest

Compound Name: Octyl methyl sulfoxide

Cat. No.: B15290750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for octyl methyl
sulfoxide. Due to the limited availability of directly published experimental spectra for this

specific compound, this guide presents predicted data based on the analysis of closely related

structures and foundational principles of spectroscopic interpretation. Detailed experimental

protocols for acquiring such data are also provided.

Predicted Spectral Data
The following tables summarize the anticipated spectral data for octyl methyl sulfoxide.

These predictions are derived from the known spectral characteristics of the octyl group, the

methyl group, and the sulfoxide functional group.

Table 1: Predicted ¹H NMR Spectral Data for Octyl Methyl Sulfoxide
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.7 - 2.8 t 2H
α-CH₂ (adjacent to

S=O)

2.55 s 3H -S(=O)CH₃

~1.7 - 1.8 p 2H β-CH₂

~1.2 - 1.5 m 10H -(CH₂)₅-

~0.8 - 0.9 t 3H terminal -CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm). The chemical shifts are approximate and can be

influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for Octyl Methyl Sulfoxide

Chemical Shift (δ, ppm) Assignment

~55 - 56 α-CH₂ (adjacent to S=O)

~38 - 39 -S(=O)CH₃

~31 - 32 -(CH₂)₅-

~29 -(CH₂)₅-

~28 -(CH₂)₅-

~22 - 23 -(CH₂)₅-

~22 β-CH₂

~14 terminal -CH₃

Solvent: CDCl₃. The chemical shifts are approximate.

Table 3: Predicted Key IR Absorption Bands for Octyl Methyl Sulfoxide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15290750?utm_src=pdf-body
https://www.benchchem.com/product/b15290750?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15290750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~2955, ~2925, ~2855 Strong C-H stretching (alkyl)

~1465 Medium C-H bending (alkyl)

~1050 - 1030 Strong S=O stretching

Sample state: Neat liquid.

Table 4: Predicted Mass Spectrometry Data for Octyl Methyl Sulfoxide

m/z Interpretation

176 [M]⁺ (Molecular ion)

161 [M - CH₃]⁺

113 [M - S(=O)CH₃]⁺

63 [CH₃SO]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of octyl methyl sulfoxide in 0.6-0.7

mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard.

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or

higher.

¹H NMR Acquisition:
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Acquire the spectrum at room temperature.

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64

scans).

Process the data with a line broadening factor of 0.3 Hz.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate all signals and determine the multiplicity of each peak.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A higher number of scans will be required compared to ¹H NMR (typically several hundred

to thousands) to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

2.2 Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample, place a drop of octyl methyl sulfoxide
between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty salt plates.

Place the sample plates in the spectrometer and acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Acquisition:

Use a standard electron energy of 70 eV for ionization.[1]

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

The resulting mass spectrum will show the molecular ion and various fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of octyl
methyl sulfoxide.
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Spectroscopic analysis workflow for octyl methyl sulfoxide.

This guide provides a foundational understanding of the expected spectral characteristics of

octyl methyl sulfoxide and the methodologies to obtain them. Researchers can use this

information for compound identification, purity assessment, and further structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of
Octyl Methyl Sulfoxide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15290750#octyl-methyl-sulfoxide-spectral-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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